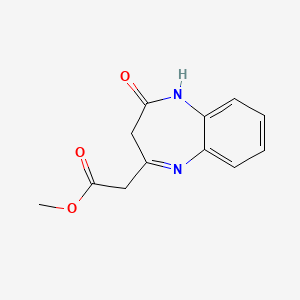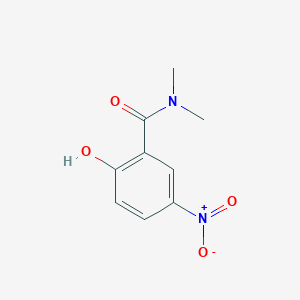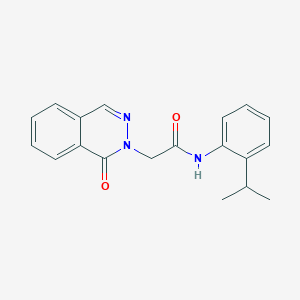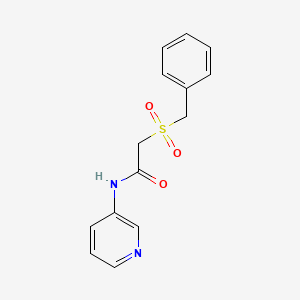![molecular formula C17H19N3O3S B5708223 N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as DAPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPH is a thioamide derivative of 2,4-dimethoxyaniline and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been found to inhibit the activation of the transcription factor NF-κB, which plays a role in inflammation and cell proliferation. In the brain, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activity. In cancer cells, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. In the brain, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, including further investigation of its mechanism of action and potential applications in drug development. One area of interest is the use of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in combination with other compounds to enhance its anticancer and neuroprotective effects. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide could provide valuable information for the development of therapeutic interventions. Overall, further research on N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has the potential to yield significant insights into its biological activity and potential applications in various fields.
Conclusion
In conclusion, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a chemical compound that has shown promise in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activity. While there are some limitations to using N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments, its potential applications in drug development and other fields make it an area of interest for future research.
Synthesemethoden
The synthesis of N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-nitrophenylacetic acid to form the amide precursor, which is subsequently reduced to N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide using sodium borohydride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[3-[(2,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-17(24)20-15-8-7-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBAHYIIGLDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)




![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

